molecular formula C8H9ClN4O2 B1345943 8-(chloromethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione CAS No. 64398-14-7

8-(chloromethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B1345943
CAS No.: 64398-14-7
M. Wt: 228.63 g/mol
InChI Key: HJSGELSOSFEWNH-UHFFFAOYSA-N
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Description

8-(chloromethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chloromethyl group attached to the purine ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(chloromethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves the chloromethylation of a suitable purine precursor. One common method includes the reaction of 1,3-dimethyl-2,6-dioxopurine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-(chloromethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction Reactions: Reduction can be used to remove the chloromethyl group or to convert it into other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated purine.

Scientific Research Applications

8-(chloromethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(chloromethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to the inhibition of enzymatic activity or the disruption of nucleic acid function. This reactivity is the basis for its potential use as an antiviral or anticancer agent, as it can interfere with the replication of viruses or the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    8-methyl-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione: Lacks the chloromethyl group, resulting in different reactivity and biological activity.

    8-(bromomethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione: Similar structure but with a bromomethyl group, which can lead to different chemical properties and reactivity.

    1,3-dimethyl-2,6-dioxopurine: A simpler purine derivative without the chloromethyl group, used as a precursor in the synthesis of more complex compounds.

Uniqueness

The presence of the chloromethyl group in 8-(chloromethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione makes it unique in terms of its chemical reactivity and potential biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

8-(chloromethyl)-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O2/c1-12-6-5(10-4(3-9)11-6)7(14)13(2)8(12)15/h3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSGELSOSFEWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214609
Record name 1H-Purine-2,6-dione, 8-(chloromethyl)-3,7-dihydro-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64398-14-7
Record name 1H-Purine-2,6-dione, 8-(chloromethyl)-3,7-dihydro-1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064398147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC62585
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine-2,6-dione, 8-(chloromethyl)-3,7-dihydro-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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